4-Hydrazino-6-methyl-2-(methylthio)pyrimidine

Descripción general

Descripción

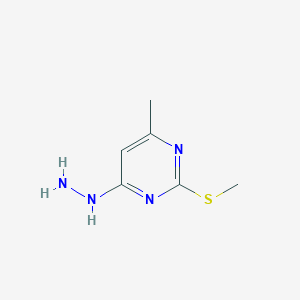

4-Hydrazino-6-methyl-2-(methylthio)pyrimidine is a heterocyclic compound with the molecular formula C6H10N4S and a molecular weight of 170.24 g/mol . This compound is characterized by the presence of a hydrazino group at the 4-position, a methyl group at the 6-position, and a methylthio group at the 2-position of the pyrimidine ring . It is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

The synthesis of 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine typically involves the reaction of 6-methyl-2-(methylthio)-4-chloropyrimidine with hydrazine hydrate . The reaction is carried out in a suitable solvent such as ethanol or butanol under reflux conditions . The product is then purified by recrystallization or other suitable methods to obtain the desired compound in high purity . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

4-Hydrazino-6-methyl-2-(methylthio)pyrimidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dimethylformamide, as well as catalysts and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine exhibits promising biological activities, particularly in antimicrobial and anticancer applications.

Antimicrobial Properties

Studies have shown that derivatives of pyrimidine compounds, including those involving hydrazine, possess significant antibacterial and antifungal properties. For instance, related compounds have been evaluated for their efficacy against various microbial strains using agar diffusion methods . The hydrazino group allows for covalent bonding with nucleophilic sites on enzymes, which may lead to inhibition of microbial growth.

Anticancer Effects

The compound's mechanism may also extend to anticancer activities. Research suggests that similar pyrimidine derivatives can inhibit cancer cell proliferation by interfering with critical cellular pathways . The structure–activity relationships (SAR) of these compounds are being actively studied to optimize their effectiveness against cancer cells.

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of various pharmacologically active molecules:

- Antibiotics : Its derivatives are being explored as potential new antibiotics due to their ability to disrupt bacterial cell functions.

- Anti-inflammatory Agents : Pyrimidines have been shown to exhibit anti-inflammatory effects by inhibiting key inflammatory mediators such as COX enzymes .

- Antiviral Compounds : Ongoing research is investigating its potential against viral infections, leveraging its structural properties to design effective antiviral agents .

Case Studies and Research Findings

Several studies highlight the applications of this compound:

Mecanismo De Acción

The mechanism of action of 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes . The compound may also interact with DNA or RNA, affecting gene expression and cellular function .

Comparación Con Compuestos Similares

4-Hydrazino-6-methyl-2-(methylthio)pyrimidine can be compared with other similar compounds such as:

4-Hydrazino-2-methyl-6-phenylthieno[2,3-d]pyrimidine: This compound has a similar hydrazino group but differs in the substitution pattern on the pyrimidine ring.

4-Hydrazino-6-methyl-2-(methylsulfanyl)pyrimidine: This compound is structurally similar but may have different chemical and biological properties due to the presence of the methylsulfanyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity .

Actividad Biológica

4-Hydrazino-6-methyl-2-(methylthio)pyrimidine is a pyrimidine derivative that has garnered attention in scientific research due to its potential biological activities. This compound is characterized by its hydrazino group, which is known for forming covalent bonds with biomolecules, thereby influencing various biological processes. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, anticancer, and anti-inflammatory properties.

This compound can be synthesized through various organic reactions, often involving the modification of pyrimidine scaffolds. The hydrazino moiety plays a crucial role in its biological activity by enabling the compound to interact with target biomolecules.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 31.25 µg/mL | 62.5 µg/mL |

| Escherichia coli | 125 µg/mL | 250 µg/mL |

| Bacillus subtilis | 62.5 µg/mL | 125 µg/mL |

These findings suggest that the compound may be effective in treating infections caused by these pathogens .

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication through interference with viral enzymes or host cell pathways. However, specific mechanisms remain to be fully elucidated.

Anticancer Properties

This compound has shown promise in cancer research, particularly in inhibiting the proliferation of various cancer cell lines. A study demonstrated that this compound exhibited cytotoxic effects on HeLa cells, with an IC50 value of approximately 50 µM after 48 hours of treatment . The mechanism appears to involve induction of apoptosis and disruption of cellular signaling pathways.

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| HeLa | 50 | Significant cytotoxicity observed |

| MCF-7 | 75 | Moderate cytotoxicity |

| A549 | 100 | Lower sensitivity |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, the compound has been reported to possess anti-inflammatory effects. Studies indicate that it can inhibit key inflammatory mediators such as COX-2 and iNOS, which are involved in the inflammatory response .

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Antimicrobial Efficacy : In a controlled study involving various bacterial strains, this compound was found to be effective against resistant strains of Staphylococcus aureus, suggesting its potential use in treating antibiotic-resistant infections .

- Cancer Treatment : A study focused on its effects on cervical cancer cells demonstrated significant cytotoxicity at lower concentrations compared to traditional chemotherapeutics, indicating a favorable therapeutic index .

Propiedades

IUPAC Name |

(6-methyl-2-methylsulfanylpyrimidin-4-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4S/c1-4-3-5(10-7)9-6(8-4)11-2/h3H,7H2,1-2H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IICQWDJYVKCOTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SC)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344637 | |

| Record name | 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1980-54-7 | |

| Record name | 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.